molecular formula C11H5F6NS B12065157 5,7-Bis(trifluoromethyl)quinoline-4-thiol CAS No. 1065076-04-1

5,7-Bis(trifluoromethyl)quinoline-4-thiol

Cat. No.: B12065157
CAS No.: 1065076-04-1
M. Wt: 297.22 g/mol
InChI Key: JUZFQQKELJLGFV-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)quinoline-4-thiol is a heterocyclic compound characterized by the presence of two trifluoromethyl groups at the 5 and 7 positions of the quinoline ring, and a thiol group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(trifluoromethyl)quinoline-4-thiol typically involves the introduction of trifluoromethyl groups into the quinoline ring followed by the introduction of the thiol group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The thiol group can be introduced using thiolating agents such as thiourea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(trifluoromethyl)quinoline-4-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form the corresponding quinoline derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Quinoline derivatives.

    Substitution: Substituted quinoline compounds.

Scientific Research Applications

5,7-Bis(trifluoromethyl)quinoline-4-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-Bis(trifluoromethyl)quinoline-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Trifluoromethyl)quinoline-4-thiol
  • 5,7-Bis(trifluoromethyl)-4-chloroquinoline
  • 4-Hydroxy-7-(trifluoromethyl)quinoline

Uniqueness

5,7-Bis(trifluoromethyl)quinoline-4-thiol is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. The thiol group at the 4 position also provides unique reactivity, making it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

1065076-04-1

Molecular Formula

C11H5F6NS

Molecular Weight

297.22 g/mol

IUPAC Name

5,7-bis(trifluoromethyl)-1H-quinoline-4-thione

InChI

InChI=1S/C11H5F6NS/c12-10(13,14)5-3-6(11(15,16)17)9-7(4-5)18-2-1-8(9)19/h1-4H,(H,18,19)

InChI Key

JUZFQQKELJLGFV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C2C1=S)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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